N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide - 921999-67-9

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Catalog Number: EVT-2845629
CAS Number: 921999-67-9
Molecular Formula: C21H18N2O2
Molecular Weight: 330.387
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is not described in the provided literature, similar tetrahydroquinoline derivatives are synthesized using various methods. [, , , , , ] These methods generally involve multi-step reactions, starting from readily available starting materials.

Molecular Structure Analysis

The molecular structure of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can be analyzed based on its constituent fragments and similar compounds. [, , , , , ] The tetrahydroquinoline ring likely adopts a half-chair conformation, while the naphthamide group is expected to be planar. The presence of the carbonyl and amide groups suggests the possibility of intramolecular hydrogen bonding, which could influence the compound's conformation and properties.

Applications
  • Antimicrobial activity: Tetrahydroquinolines have shown activity against bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. [, , ]
  • Antitumor activity: Some tetrahydroquinoline derivatives have demonstrated promising anticancer activity against various cancer cell lines. [, , ]
  • Anti-inflammatory activity: Certain tetrahydroquinoline compounds possess anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases. [, ]
  • Neurological activity: Tetrahydroquinolines have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems. [, ]

    Compound Description: This compound is a dihydropyrimidine derivative that crystallizes in two polymorphic forms: triclinic and monoclinic. The dihydropyrimidine ring adopts a screw-boat conformation. []

  • Compound Description: This compound is another dihydropyrimidine derivative with a pyrazole substituent. It exists as centrosymmetric dimers linked by N-H⋯O hydrogen bonds. []

    Relevance: Similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, this molecule features a six-membered heterocyclic ring with nitrogen atoms. The structural difference lies in the fusion of a benzene ring and the overall substituent groups present in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: This group of compounds represents tetrahydroquinoline derivatives with a pyrrolidinone substituent. These molecules are synthesized using a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. []

    Relevance: This group of compounds shares a core tetrahydroquinoline structure with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. They differ in the substituents on the tetrahydroquinoline ring and the absence of the 2-oxo group and the 2-naphthamide group in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: This compound is a dihydropyrimidine derivative containing a tetrazole group. Its crystal structure reveals a complex network of hydrogen bonds, forming a three-dimensional supramolecular architecture. []

  • Compound Description: This compound represents a tetrahydroquinoline derivative with a pyrrolidinone substituent. In its crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. []

    Relevance: This compound shares the tetrahydroquinoline scaffold with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. The difference lies in the specific substituents on the tetrahydroquinoline ring, specifically the lack of the 2-oxo group and 2-naphthamide group in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: These are Biginelli dihydropyrimidines characterized by a piperidine substituent. These compounds have shown promising antimicrobial, antifungal, and antimalarial activities. []

    Relevance: Similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, this group of compounds also contains a six-membered heterocyclic ring with nitrogen atoms. They are structurally different due to the presence of a fused benzene ring and the variations in the substituent groups of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: These are tetrahydropyrimidine derivatives incorporating indole and azetidinone moieties. These compounds were synthesized catalytically and demonstrated notable in vitro antibacterial and antifungal activities. []

    Relevance: These compounds share a six-membered heterocyclic ring containing nitrogen atoms, similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. The distinction lies in the fusion of a benzene ring to the heterocycle and the specific arrangement of substituent groups in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: This compound is a dihydropyrimidine derivative with an imidazolidinone substituent. It exhibits substantial antioxidant activity and has been investigated for potential anticancer properties. []

    Relevance: Like the target compound N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, this molecule features a six-membered heterocyclic ring with nitrogen atoms. They differ structurally due to the presence of a fused benzene ring and variations in the substituent groups attached to the core structure of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: These are tetrahydroisoquinoline derivatives featuring a pyrrole substituent. These compounds are synthesized through reactions involving homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-phenethylamine. []

    Relevance: While both these compounds and N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide possess a nitrogen-containing heterocycle, they differ significantly in their core structures. The tetrahydroisoquinoline core and specific substituents in these compounds make them structurally distinct from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    Compound Description: These are benzopyran and cycloalkyl[b]pyran derivatives known for their potential as HIV-proteinase inhibitors. []

    Relevance: These compounds, while containing heterocyclic structures, differ significantly from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide in their core ring systems and substituents, making them structurally distinct.

    1,2-bis-sulfonamide derivatives

    • Compound Description: This is a broad class of compounds with various substituents, some of which have been investigated as potential chemokine receptor modulators. []
    • Relevance: This entry encompasses a diverse group of compounds. While some may share structural features like sulfonamide groups with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, the broad nature of this category makes it difficult to establish a direct structural relationship without specific examples.

    3-amino-6-hydrazino-1,2,4-triazin-5(2H)-one

    • Compound Description: This compound is a triazine derivative known to undergo cyclization reactions to form heterobicyclic compounds. []
    • Relevance: Although this compound contains a heterocyclic ring, its structure is different from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide due to the distinct triazine core and different substituents.

    3aH,5H-thiazolo[5,4-c]quinoline-2,4-diones

    • Compound Description: These are thiazoloquinoline derivatives that can be converted to 4-amino-1H-quinolin-2-ones and 6H-thiazolo[3,4-c]quinazoline-3,5-diones upon thermal reaction. []
    • Relevance: These compounds, while sharing some heterocyclic features, are structurally different from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide due to their fused ring system and different substituents.

    Dasatinib

    • Compound Description: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. Its brain penetration is limited by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). []
    • Relevance: Dasatinib, while a biologically active molecule, shares no structural similarity with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, making it structurally unrelated despite its pharmaceutical relevance.

    R-VK4-40 and R-VK4-116

    • Compound Description: These are novel dopamine D3 receptor antagonists under development for treating opioid and cocaine use disorders. They have a good safety profile and do not potentiate the cardiovascular effects of cocaine or oxycodone. []
    • Relevance: These compounds, despite their therapeutic potential, are structurally unrelated to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide as they lack the core tetrahydroquinoline or similar heterocyclic structures.

    2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo‐[f]‐quinoxaline‐7‐sulphonamide (NBQX) and D‐(‐)‐2‐amino‐5‐phosphonopentanoic acid (D‐AP5)

    • Compound Description: These are glutamate receptor inhibitors that are often used in studies investigating synaptic transmission. []
    • Relevance: These compounds, while important pharmacological tools, are structurally dissimilar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. They lack the core tetrahydroquinoline or similar heterocyclic structures and are used in different research contexts.

    4-(furan-2-yl)-6-methyl-2-oxo-N-(4-oxo-2-arylthiazolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Compound Description: These are thiazolidinone derivatives synthesized from N-arylidene-4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carbohydrazide. They have potential antibacterial and antifungal activities. []
    • Relevance: These thiazolidinone derivatives, while sharing the presence of heterocyclic structures, are structurally different from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide due to the distinct core structures and specific substituents present in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    4-(furan-2-yl)-6-methyl-2-oxo-N-(3-chloro-4-oxo-2-arylazetidin-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Compound Description: These are azetidinone derivatives prepared from N-arylidene-4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide. They were evaluated for antimicrobial activity. []
    • Relevance: While both this group and the target compound contain heterocyclic components, their specific ring systems and substituents differ, making them structurally distinct. These azetidinone derivatives lack the fused ring system present in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    AGN193198

    • Compound Description: A retinoid-related molecule that induces apoptosis in various cancer cells through a mechanism independent of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). []
    • Relevance: AGN193198, while a potent inducer of apoptosis, is structurally unrelated to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. Its structure lacks the characteristic tetrahydroquinoline moiety and exhibits a different mode of action.

    N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines

    • Compound Description: These compounds are carbazole derivatives synthesized from 1-oxo-1,2,3,4-tetrahydrocarbazoles and display moderate antimicrobial activity. []
    • Relevance: While both these carbazole derivatives and N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide include nitrogen-containing heterocycles, their core structures differ significantly. The presence of two carbazole units linked by an ethane-1,2-diamine bridge makes them distinct from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.
    • Compound Description: These are carbazole derivatives formed unexpectedly when ethanolamine is used instead of ethylenediamine in the synthesis of N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines. []
    • Relevance: Although these compounds are structurally similar to N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines, they also differ significantly from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide due to their carbazole core and distinct substituents.
  • 4,5-bis(2,4-diacetylcarbazol-1-yl)-1,4,5-oxdiazepanes

    • Compound Description: These are carbazole derivatives synthesized through a free radical initiated dimerization reaction of 1-(2'-Hydroxyethylimino)-1,2,3,4-tetrahydrocarbazoles. []
    • Compound Description: These carbazole derivatives, with their unique dimeric structure, are structurally distinct from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, lacking the core tetrahydroquinoline structure.

    [18F]FE@SUPPY (5-(2-[18F] fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate)

    • Compound Description: A PET tracer that undergoes metabolism involving ester and amide bond cleavage. Its metabolic profile has been studied in vitro using carboxylesterases, liver microsomes, and plasma. []
    • Relevance: [18F]FE@SUPPY, as a PET tracer, belongs to a different class of compounds than N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. While both contain aromatic and heterocyclic components, their overall structures and applications are distinct.

    [11C]Me@APPI (1-(3-([11C]methyl amino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one)

    • Compound Description: A PET tracer evaluated for its metabolic properties in vitro and in vivo. Its ability to cross the blood-brain barrier has also been investigated. []
    • Relevance: This PET tracer, despite containing heterocyclic elements, is structurally distinct from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide due to its benzimidazole core and different substituents. Its application as a PET tracer further distinguishes it from the target compound.

    [18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl) propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

    • Compound Description: A PET tracer with a complex structure containing both ester and amide bonds, making it susceptible to enzymatic cleavage. []
    • Relevance: While this PET tracer shares some functional groups with N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, like amides and a six-membered heterocycle, their overall structures are substantially different. The presence of a piperidine ring, a fluorine atom, and other substituents distinguishes it from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide.

    [carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl) piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

    • Compound Description: A PET tracer investigated for its metabolic stability and its potential to cross the blood-brain barrier. []
    • Relevance: Although this PET tracer contains a piperazine ring, a feature shared with some related compounds mentioned earlier, it lacks the core tetrahydroquinoline or similar heterocyclic systems present in N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, making it structurally distinct.

    8-hydroxy-di-propylaminotetralin (8-OH-DPAT)

    • Compound Description: A serotonin-1A (5-HT1A) receptor agonist known to disrupt prepulse inhibition (PPI), a measure of sensorimotor gating, in rats. []
    • Relevance: 8-OH-DPAT, despite its effects on PPI, is structurally distinct from N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. It lacks the characteristic tetrahydroquinoline and naphthamide moieties present in the target compound.

    Haloperidol (4-[-4-(p-chlorophenyl)-4-hydroxypiperidino]-4′-fluoro butyrophenone)

    • Compound Description: A typical antipsychotic drug that reduces the disruptive effects of 8-OH-DPAT on PPI, suggesting an interaction with 5-HT1A receptor-mediated signaling. []
    • Relevance: Haloperidol, as an antipsychotic, is structurally unrelated to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide. Its structure lacks the core tetrahydroquinoline and naphthamide moieties and targets different biological pathways.

Properties

CAS Number

921999-67-9

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide

Molecular Formula

C21H18N2O2

Molecular Weight

330.387

InChI

InChI=1S/C21H18N2O2/c1-23-19-10-9-18(13-16(19)8-11-20(23)24)22-21(25)17-7-6-14-4-2-3-5-15(14)12-17/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,25)

InChI Key

FHVHXBZQMCMGHU-UHFFFAOYSA-N

SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.